molecular formula C12H11N3O4S B10805349 2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-methylacetamide

2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-methylacetamide

Cat. No.: B10805349
M. Wt: 293.30 g/mol
InChI Key: VXCNGNKSMDLJLC-UHFFFAOYSA-N
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Description

WAY-344709 is a chemical compound with the molecular formula C12H11N3O4S and a molecular weight of 293.3 g/mol . It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Chemical Reactions Analysis

WAY-344709 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-344709 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biological studies to understand cellular processes and mechanisms.

    Medicine: It is used in medical research to study its potential therapeutic effects and mechanisms of action.

    Industry: It is used in industrial applications for the development of new materials and products.

Biological Activity

The compound 2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-methylacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thioamide derivatives featuring a benzo[d][1,3]dioxole moiety and an oxadiazole ring. The structural formula can be represented as follows:

C14H14N4O3S\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit diverse biological activities. The oxadiazole ring is known for its role in enhancing the compound's reactivity and biological profile. The thioether linkage may also contribute to its pharmacological properties by facilitating interactions with various biomolecules.

Biological Activities

  • Anticancer Activity :
    • A study demonstrated that oxadiazole derivatives exhibit significant anticancer properties by inhibiting tumor cell proliferation. Specifically, compounds similar to this compound were shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .
  • Antidiabetic Effects :
    • Compounds with similar structures have been evaluated for their ability to inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. In vitro assays revealed that certain derivatives exhibited IC₅₀ values below 1 µM, indicating potent inhibitory activity . This suggests potential use in managing diabetes.
  • Antimicrobial Properties :
    • The compound's thioamide group may confer antibacterial activity. Research into related thioamide derivatives has shown efficacy against various bacterial strains by disrupting bacterial cell wall synthesis .

Case Studies and Research Findings

StudyFindings
In vitro anticancer study Demonstrated significant inhibition of cancer cell growth with IC₅₀ values ranging from 26–65 µM across different cancer types .
Diabetes management research Showed that related compounds effectively reduced blood glucose levels in diabetic mice models .
Antimicrobial evaluation Identified strong activity against Gram-positive bacteria, suggesting potential for therapeutic applications .

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-methylacetamide

InChI

InChI=1S/C12H11N3O4S/c1-13-10(16)5-20-12-15-14-11(19-12)7-2-3-8-9(4-7)18-6-17-8/h2-4H,5-6H2,1H3,(H,13,16)

InChI Key

VXCNGNKSMDLJLC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CSC1=NN=C(O1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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